molecular formula C17H20ClN3OS B2732754 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide CAS No. 851078-94-9

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide

Cat. No. B2732754
CAS RN: 851078-94-9
M. Wt: 349.88
InChI Key: CESCTXWUHLVGEC-UHFFFAOYSA-N
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Description

“2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide” is a chemical compound with a molecular formula of C17H20ClN3OS . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a sulfanyl group attached to the imidazole ring, a chlorophenyl group, and a cyclohexylacetamide group .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis and Antibacterial Potential : A study by Nafeesa et al. (2017) focused on synthesizing N-substituted derivatives of a similar compound and evaluating their antibacterial and anti-enzymatic potential. The research highlighted the compound's inhibitory effect on certain strains of gram-negative and gram-positive bacteria, as well as its low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).

  • Histamine H3 Receptor Antagonism : Another study by Tozer et al. (1999) developed 4-Chlorobenzyl sulfonamide and sulfamide derivatives of histamine homologues, demonstrating potent and selective histamine H3 receptor antagonism. This suggests a potential application in treating disorders related to histamine activity (Tozer et al., 1999).

Chemical Synthesis and Characterization

  • New Derivatives and Corrosion Inhibition : A study by Rouifi et al. (2020) synthesized new heterocyclic benzimidazole derivatives, including structures similar to the compound , and studied their inhibition properties for carbon steel in corrosive environments. The research provides insights into the compound's utility in industrial applications (Rouifi et al., 2020).

  • Synthesis of Ketamine : Research by Zekri et al. (2020) involved a new synthesis protocol for ketamine, using a compound structurally similar to 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide. This demonstrates the compound's relevance in pharmaceutical manufacturing processes (Zekri et al., 2020).

Antimicrobial and Bioactivity Studies

  • Antimicrobial Activity of Imidazole Derivatives : Salman et al. (2015) synthesized new 2-substituted imidazole derivatives and evaluated their antimicrobial activities, highlighting the compound's potential in the development of new antibacterial agents (Salman et al., 2015).

  • Novel Thiazole and Hydrazone Derivatives : Research by Darwish et al. (2014) focused on synthesizing new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, with potent antimicrobial properties. This study further supports the compound's utility in developing new antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c18-13-5-4-8-15(11-13)21-10-9-19-17(21)23-12-16(22)20-14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESCTXWUHLVGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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